5-Fluoro-2,3-dihydro-1H-isoindole
Overview
Description
5-Fluoro-2,3-dihydro-1H-isoindole: is a fluorinated derivative of isoindoline, a heterocyclic compound. The presence of a fluorine atom at the 5-position of the isoindoline ring imparts unique chemical and physical properties to this compound. Isoindoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-fluoroisoindoline, have been found to bind with high affinity to multiple receptors . These compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that indole derivatives, including 5-fluoroisoindoline, have been found to interact with their targets in a way that results in a variety of biological activities . For instance, some indole derivatives have shown antiviral activity by inhibiting the replication of certain viruses .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2,3-dihydro-1H-isoindole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The fluorine atom in this compound enhances its binding affinity to these enzymes, potentially altering their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. The fluorine atom in its structure enhances its binding affinity, leading to stronger interactions. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions. It can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound can also result in cumulative effects on cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and organ toxicity. Studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced. It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups into its structure, making it more water-soluble and easier to excrete. This compound can also interact with other metabolic enzymes, influencing the levels of various metabolites. For instance, it can inhibit or activate enzymes involved in the synthesis and degradation of neurotransmitters, affecting their levels in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This compound can also be distributed to various tissues, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by its structure and interactions with cellular components. It can be found in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles. For example, it can be targeted to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydro-1H-isoindole typically involves the fluorination of isoindoline derivatives. One common method is the electrophilic fluorination of 2,3-dihydro-1H-isoindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2,3-dihydro-1H-isoindole can undergo oxidation reactions to form corresponding isoindole-1,3-diones.
Reduction: The compound can be reduced to form 5-fluoroisoindoline.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Fluoroisoindole-1,3-dione.
Reduction: 5-Fluoroisoindoline.
Substitution: Various 5-substituted isoindoline derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2,3-dihydro-1H-isoindole is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Medicine: In medicinal chemistry, this compound derivatives are explored as potential therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can improve the performance and durability of these materials.
Comparison with Similar Compounds
- 5-Fluoroisoindoline
- 5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione
- 2,3-Dihydro-5-fluoroisoindole
Comparison: this compound is unique due to its specific substitution pattern and fluorine atom at the 5-position. This fluorination can significantly alter the compound’s chemical reactivity, biological activity, and physical properties compared to non-fluorinated isoindoline derivatives. The presence of fluorine can enhance metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
5-Fluoro-2,3-dihydro-1H-isoindole is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and case studies.
1.1 Target of Action
This compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to bind with high affinity to the dopamine receptor D2, influencing neurotransmitter signaling pathways .
1.2 Mode of Action
The compound's mode of action involves binding to specific biomolecules, which can lead to either activation or inhibition of various cellular processes. For instance, it modulates the activity of kinases and phosphatases, affecting gene expression and cellular metabolism .
1.3 Biochemical Pathways
This compound impacts multiple biochemical pathways due to its interaction with various receptors and enzymes. It has been noted for its ability to influence pathways related to cell proliferation, differentiation, and apoptosis .
2.1 Interaction with Enzymes
The compound exhibits significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. The presence of the fluorine atom enhances its binding affinity, potentially altering enzyme activity and metabolic stability .
2.2 Cellular Effects
Research indicates that this compound can influence cell signaling pathways and metabolic processes. It has been shown to affect gene expression through interactions with transcription factors.
3. Biological Activities
This compound has demonstrated a broad spectrum of biological activities:
3.1 Antitumor Activity
Several studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG-2 (Liver) | 19 |
This compound | HCT116 (Colon) | 0.81 |
This compound | MCF7 (Breast) | < 5 |
These findings indicate that the compound exhibits significant cytotoxicity against cancer cells compared to standard chemotherapeutic agents .
3.2 Antiviral Properties
Research has also explored the antiviral potential of this compound derivatives against HIV integrase inhibitors (INSTIs). For example, one derivative showed an IC50 value of 77 nM against wild-type and resistant strains of integrase .
3.3 Other Biological Activities
Additionally, the compound has been investigated for its antimicrobial properties and as an α-glucosidase inhibitor. Its derivatives demonstrated significant inhibition against α-glucosidase with IC50 values considerably lower than that of acarbose .
4.1 Study on Anticancer Activity
A study evaluated the anticancer effects of various isoindole derivatives in vitro against multiple cancer cell lines. The results showed that compounds with a fluorine substitution exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
4.2 Study on Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on α-glucosidase activity using Saccharomyces cerevisiae as a model organism. The study highlighted that certain derivatives achieved over 90% inhibition at a concentration of 100 µM .
5. Conclusion
The biological activity of this compound is characterized by its multifaceted interactions within biological systems. Its potential as an anticancer agent and its inhibitory effects on key enzymes position it as a promising candidate for further research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIALDLZAMTNLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564160 | |
Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57584-71-1 | |
Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57584-71-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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